Simeconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFPHSQTSFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057980 | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149508-90-7 | |
| Record name | Simeconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Antifungal Action and Biochemical Pathways
Sterol Demethylation Inhibition (DMI) and Ergosterol (B1671047) Biosynthesis Pathway
Simeconazole's efficacy as a fungicide stems from its role as a sterol demethylation inhibitor (DMI). drugfuture.compharmaffiliates.com This places it in a class of fungicides that target the ergosterol biosynthesis pathway, a vital process for maintaining the structural integrity and function of fungal cell membranes. nih.govgoogle.com Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammals, and its depletion has significant consequences for fungal viability. researchgate.net
The biosynthesis of ergosterol is a complex, multi-step process. This compound (B123446) and other DMI fungicides specifically interrupt this pathway at the C14-demethylation step. frac.info This inhibition leads to a deficiency of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. mdpi.com
Specificity for Cytochrome P450 14α-Demethylase (CYP51) Enzyme Inhibition
The specific molecular target of this compound is the enzyme Cytochrome P450 14α-demethylase, also known as CYP51 or Erg11. frac.infomdpi.comebi.ac.uk This enzyme is a crucial catalyst in the ergosterol biosynthesis pathway, responsible for the removal of a methyl group from lanosterol, a precursor to ergosterol. mdpi.commdpi.com this compound, like other azole fungicides, binds to the heme iron in the active site of the CYP51 enzyme. mdpi.comfrac.info This interaction is non-competitive and effectively blocks the enzyme's normal function. mdpi.com
The specificity of this compound for the fungal CYP51 enzyme over its mammalian counterpart is a key factor in its selective toxicity. mdpi.com While both fungi and mammals have CYP51 enzymes, structural differences between the fungal and human orthologs allow for the development of inhibitors that are more potent against the fungal enzyme. mdpi.comnih.gov
Impact on Fungal Cell Membrane Integrity and Function
The inhibition of CYP51 by this compound and the subsequent disruption of ergosterol production have profound effects on the fungal cell membrane. The lack of ergosterol and the buildup of abnormal 14-methylated sterols alter the physical properties of the membrane, leading to increased permeability and instability. researchgate.netmdpi.comsigmaaldrich.com This disruption of the cell membrane's integrity impairs its essential functions, including regulating the passage of substances into and out of the cell and the activity of membrane-bound enzymes. google.comsigmaaldrich.com Ultimately, this cellular disruption leads to the inhibition of fungal growth and, eventually, cell death. mdpi.com
Comparative Analysis of this compound's Mode of Action with Other DMI Fungicides
This compound is one of many DMI fungicides, a group that includes other triazoles, imidazoles, pyridines, and pyrimidines. frac.info All DMIs share the same primary target, the CYP51 enzyme, and are therefore generally considered to be cross-resistant with each other. frac.infofrac.info This means that a fungal population that has developed resistance to one DMI fungicide is likely to be resistant to others in the same class. jcpa.or.jp
However, studies have shown that there can be differences in the systemic activity and efficacy of various DMI fungicides. apsnet.orgnih.gov For instance, research comparing this compound with eight other DMI fungicides revealed its prominent vapor-phase activity and notable translaminar activity, meaning it can move from one side of a leaf to the other. nih.govsigmaaldrich.com Furthermore, this compound demonstrated rapid absorption and excellent curative activity against barley powdery mildew. nih.govsigmaaldrich.com The permeability of this compound through the cuticular membranes of tomato fruits was also found to be significantly higher than that of the other tested DMIs. nih.govsigmaaldrich.com These differences in physical and systemic properties can influence the practical application and effectiveness of individual DMI fungicides.
It is important to distinguish DMI fungicides from other classes of sterol biosynthesis inhibitors (SBIs) that target different enzymes in the ergosterol pathway. frac.info For example, amines (FRAC Code 5) inhibit the Δ14-reductase and Δ8→Δ7-isomerase enzymes, while keto-reductase inhibitors (KRIs, FRAC Code 17) target the C3-keto-reductase step. frac.info These different modes of action mean there is no cross-resistance between DMIs and these other SBI classes. frac.info
Molecular Interactions and Binding Affinities within the Target Enzyme
The interaction between this compound and the CYP51 enzyme is a complex molecular process. As a triazole fungicide, this compound possesses a nitrogen-containing triazole ring that is crucial for its inhibitory activity. jst.go.jp This triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol. mdpi.comsemanticscholar.org
Research on other azole fungicides has shown that the specific amino acid residues within the active site of the CYP51 enzyme are critical for inhibitor binding. researchgate.net Mutations in the cyp51 gene that lead to changes in these amino acid residues can reduce the binding affinity of the fungicide, which is a common mechanism of fungicide resistance. frac.infoapsnet.org
Synthesis and Structural Activity Relationship Sar Studies
Advanced Synthetic Methodologies for Simeconazole (B123446) and its Derivatives
The synthesis of this compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, and its analogues involves complex chemical transformations where control of the molecular architecture is paramount. nih.govnih.gov Advanced methods focus on efficiency, selectivity, and the stereochemical outcome of the reactions. adelaide.edu.auicbms.fr
The this compound molecule contains a chiral center at the C2 position, meaning it exists as two non-superimposable mirror images, or enantiomers. Stereoselective synthesis is a critical area of study as different enantiomers of a chiral fungicide can exhibit significantly different biological activities and metabolic profiles. nih.govethz.ch Methodologies to achieve high enantiomeric purity include the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction before being removed. ethz.chnumberanalytics.com Other approaches involve chiral catalysis (organo-, organometallic, and biocatalysis) and the use of a "chiral pool," which utilizes naturally occurring enantiomerically pure compounds as starting materials. nih.govethz.ch
For triazole fungicides, high-performance chiral separation techniques are essential for analyzing the enantiomeric composition of the final product. thegoodscentscompany.com The goal of stereoselective synthesis is to produce predominantly the more active enantiomer, which can lead to a more effective and potentially environmentally safer product by reducing the application rate and the load of less active isomers into the environment. nih.gov
The presence of a trimethylsilyl (B98337) group is a defining feature of this compound and is crucial for its biological profile. nih.gov Structure-activity relationship studies have demonstrated that the silicon atom plays a significant role in the compound's high efficacy and its selectivity between fungi and host plants. nih.govresearchgate.net When the silicon atom in this compound was replaced by a carbon atom to create a neopentyl group (a carbon analogue), the resulting compound exhibited lower antifungal activity. nih.govresearchgate.net Furthermore, this carbon analogue induced phytotoxicity in rice plants, an effect not observed with this compound. nih.gov This suggests that the silicon atom is a key contributor to this compound's safety margin in crops, enhancing its selectivity. nih.govresearchgate.net
| Compound | Modification | Antifungal Activity | Phytotoxicity (Rice) |
| This compound | Contains Silicon (Si) | High | Low |
| Carbon Analogue | Silicon (Si) replaced by Carbon (C) | Lower than this compound | Observed |
This table summarizes the comparative effects of the silicon atom in the this compound structure based on research findings. nih.govresearchgate.net
The fluorine atom located at the 4-position of the phenyl ring is another critical component influencing this compound's properties. nih.gov The introduction of fluorine into agrochemicals can dramatically alter physicochemical properties like lipophilicity and metabolic stability, which in turn affects systemic movement and biological activity. ccspublishing.org.cnnih.gov Studies on this compound derivatives revealed that the fluorine atom contributes to the compound's systemic movement in plants, including vapor-phase activity and translocation from the roots. nih.govresearchgate.net While not absolutely essential for this movement, its presence enhances it. nih.govresearchgate.net
Crucially, the fluorine atom potentiates the fungicidal activity of this compound against specific pathogens. nih.gov A derivative lacking the fluorine atom showed inferior activity against Rhizoctonia solani and Blumeria graminis f.sp. hordei compared to this compound, highlighting the positive contribution of fluorine to the compound's fungicidal spectrum and potency. nih.govresearchgate.net
| Compound | Modification | Systemic Movement | Fungicidal Activity (vs. R. solani, B. graminis) |
| This compound | Contains Fluorine (F) | High | Potent |
| Non-fluorinated Analogue | Fluorine (F) removed | Lower than this compound | Inferior to this compound |
This table illustrates the influence of the fluorine atom on the activity of this compound as reported in scientific studies. nih.govresearchgate.net
The tertiary hydroxyl (-OH) group on the this compound molecule is indispensable for its systemic properties. nih.gov Research has conclusively shown that this functional group is essential for both the vapor-phase activity and the translocation of the compound from the plant's roots to other tissues. nih.govresearchgate.net The hydroxyl group can form hydrogen bonds, which may play a crucial role in the molecule's interaction with transport systems within the plant and at the target site within the fungus. nih.gov Its presence is a fundamental requirement for the compound to move effectively within the plant and exert its fungicidal action at a distance from the point of application. nih.gov
Rational Design and Bioisosteric Replacement Strategies
The development of this compound is a prime example of rational drug design, where specific atoms or groups are strategically chosen to optimize biological and physicochemical properties. ufrj.brmdpi.com A key strategy employed in its design is bioisosteric replacement. cambridgemedchemconsulting.com
Bioisosterism involves the exchange of an atom or group with another that possesses similar chemical or physical properties, with the goal of creating a new molecule with improved characteristics. cambridgemedchemconsulting.comnih.gov The carbon-silicon "switch" is a powerful, though less common, bioisosteric replacement strategy in medicinal and agrochemical research. researchgate.netresearchgate.net Carbon and silicon share similarities as Group 14 elements but also have key differences in atomic radius, electronegativity, and bond lengths. nih.govresearchgate.net
Replacing a carbon atom with silicon in a bioactive molecule can lead to significant improvements in efficacy, selectivity, and metabolic profile. nih.govresearchgate.net In the case of this compound, replacing a sterically bulky tert-butyl group (a quaternary carbon) with a trimethylsilyl group is a successful application of this principle. nih.govresearchgate.net This substitution resulted in a compound with high fungicidal activity and, critically, enhanced selectivity and reduced phytotoxicity compared to its carbon counterpart. nih.govresearchgate.net This strategy demonstrates how a C/Si switch can be used not just to maintain activity but to fine-tune a molecule's properties for superior performance and safety in its intended application. researchgate.netresearchgate.net
Structure-Activity Relationships of this compound Analogues
The primary findings from these SAR studies reveal the distinct roles of the hydroxyl group, the 4-fluorophenyl moiety, and the trimethylsilyl group. nih.gov
The Hydroxyl Group: The tertiary hydroxyl group on the this compound molecule is indispensable for its systemic action. nih.gov Research has demonstrated that this functional group is essential for both the vapor-phase activity and the translocation of the compound from the plant's roots. nih.gov Its removal leads to a significant loss of these systemic properties.
The Fluorine Atom: While not strictly essential for systemic movement, the fluorine atom on the phenyl ring significantly enhances it. nih.gov More importantly, this halogen atom potentiates the fungicidal activity against specific pathogens like Rhizoctonia solani and Blumeria graminis. nih.gov An analogue lacking the fluorine atom at the 4-position of the phenyl ring exhibited inferior fungicidal potency compared to this compound. nih.gov
The Silicon Atom: The presence of a silicon atom, in the form of a trimethylsilyl group, is a defining feature of this compound. A comparative study with an analogue where the silicon atom was replaced by a carbon atom revealed two key insights. Firstly, the carbon analogue displayed lower antifungal activity than this compound. Secondly, the carbon-based compound induced phytotoxicity in rice plants when applied as a soil drench. nih.govresearchgate.net This suggests that the silicon atom is a critical contributor to this compound's selectivity, enhancing its effectiveness against fungi while maintaining safety for the host plant. nih.gov
The table below summarizes the impact of structural modifications on the properties of this compound analogues.
| Structural Modification | Effect on Vapour-Phase Activity & Root Translocation | Effect on Antifungal Activity | Effect on Plant Selectivity |
| Removal of Hydroxyl Group | Essential functionality lost nih.gov | Not specified | Not specified |
| Removal of Fluorine Atom | Systemic movement reduced nih.gov | Potency decreased against specific fungi nih.gov | Not specified |
| Replacement of Silicon with Carbon | Not specified | Antifungal activity lowered nih.govresearchgate.net | Phytotoxicity observed nih.govresearchgate.net |
Heterocyclic Chemistry Applications in this compound Synthesis
The synthesis of this compound is a practical application of heterocyclic chemistry, with the 1,2,4-triazole (B32235) ring being a core component of the final molecule. nih.gov The construction of this compound and other azole-based fungicides often involves the strategic formation of a bond between the heterocyclic triazole ring and a substituted carbon backbone. scimplify.com
A common synthetic pathway involves a nucleophilic substitution reaction where the 1,2,4-triazole anion attacks an electrophilic carbon. In the synthesis of related triazole fungicides like prothioconazole, a key step is the reaction of 1,2,4-triazole with a chloro-ketone intermediate, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone. researchgate.net This type of N-alkylation reaction is fundamental to forming the C-N bond that links the triazole heterocycle to the rest of the molecule. researchgate.net
For this compound specifically, the synthesis can be achieved through the reaction of an epoxide precursor with a silicon-containing nucleophile. google.comgoogle.com One patented method describes the synthesis of this compound from the reaction of 2-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl) methyl oxirane with a trimethyl silane (B1218182) reagent. google.comgoogle.com The initial epoxide intermediate itself is typically formed from a corresponding carbonyl compound. google.com The critical step in forming this epoxide intermediate involves the reaction of 1H-1,2,4-triazole with a substituted oxirane, such as 2-(4-chloro-phenyl-)-2-(the 1-cyclopropyl ethyl) oxyethane, in the presence of a base like potassium hydroxide. google.com This highlights the role of the 1,2,4-triazole as a nucleophile in a ring-opening reaction, which is a classic application of heterocyclic chemistry in building complex molecules.
The 1,2,4-triazole ring is not merely a structural component but is integral to the bioactive nature of azole fungicides, acting as a sterol demethylation inhibitor. drugfuture.comebi.ac.uk Therefore, synthetic strategies in heterocyclic chemistry are pivotal in creating these potent agricultural agents. frontiersin.org
Systemic Activity and Translocation in Plants
Absorption Mechanisms in Plant Systems
Simeconazole (B123446) is readily absorbed by various parts of the plant, including the roots and leaves. nih.govherts.ac.uk Studies have demonstrated its rapid absorption into barley plants following soil drench application. nih.gov This quick uptake is a key characteristic of its systemic nature. nih.gov The permeability of this compound through the plant cuticle, the waxy outer layer of the epidermis, is a critical factor in its absorption. Research comparing this compound to other sterol demethylation inhibitor (DMI) fungicides revealed its superior permeability through cuticular membranes isolated from tomato fruits. nih.gov Approximately 20% of the applied this compound permeated the cuticle within 22 hours, a rate significantly higher than that of other tested DMI fungicides. nih.gov This efficient penetration of the cuticle facilitates its entry into the plant's vascular system for subsequent translocation. nih.govtandfonline.com
Translocation Pathways and Distribution within Plant Tissues
Once absorbed, this compound is translocated throughout the plant. herts.ac.uk When applied to the soil, it is taken up by the roots and moves upwards through the xylem, the plant's water-conducting tissue, in the transpiration stream. tandfonline.comnih.gov This acropetal movement ensures its distribution to the upper parts of the plant, including the leaves. tandfonline.comapsnet.org
In addition to root uptake, this compound also exhibits excellent translaminar activity. nih.gov When applied to one surface of a leaf, it can penetrate the leaf tissue and move to the opposite (untreated) surface. nih.govtandfonline.com This was demonstrated in studies on barley and cucumber, where application to either the adaxial (upper) or abaxial (lower) leaf surface resulted in effective control of powdery mildew on the opposite side. nih.gov This ability is crucial for protecting both leaf surfaces from fungal pathogens. nih.govtandfonline.com While it moves effectively within a leaf, its translocation from treated leaves to other parts of the plant via the phloem is limited. tandfonline.com
Factors Influencing Systemic Movement and Efficacy
The presence of a fluorine atom in the phenyl ring also contributes to its systemic movement, although it is not indispensable. nih.govresearchgate.net However, this fluorine atom is significant for its fungicidal potency. nih.govresearchgate.net A derivative of this compound lacking this fluorine atom showed reduced fungicidal activity against Rhizoctonia solani and Blumeria graminis f.sp. hordei. nih.gov
Furthermore, the silicon atom in the this compound molecule plays a role in its selectivity. nih.govresearchgate.net Replacing the silicon atom with a carbon atom resulted in a compound with lower antifungal activity and increased phytotoxicity to rice plants. nih.govresearchgate.net This suggests that the silicon atom is important for maintaining a balance between effective fungal control and plant safety. nih.gov
External factors such as application method and environmental conditions also impact its performance. The ability to be absorbed through both roots and leaves provides flexibility in application. nih.govherts.ac.uk
Vapor-Phase Activity and its Contribution to Disease Control
Interactive Data Table: Permeability of this compound and Other DMI Fungicides
| Fungicide | Permeability through Tomato Fruit Cuticle (% in 22h) |
| This compound | ~20% |
| Other DMI Fungicides | Significantly lower |
Data based on a comparative study. nih.gov
Fungicidal Efficacy and Spectrum of Activity
Efficacy Against Key Phytopathogenic Fungi
Research has highlighted the efficacy of Simeconazole (B123446) against several key plant pathogens. Its unique chemical structure, which includes both a fluorine atom and a silicon atom, contributes to its fungicidal activity and selectivity. nih.govresearchgate.net
This compound has demonstrated notable fungicidal activity against Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and large patch on turfgrass. bcpc.orgherts.ac.uk Studies have indicated that the presence of a fluorine atom in the 4-position of the phenyl ring potentiates its efficacy against this pathogen. nih.govresearchgate.net A derivative of the compound lacking this fluorine atom showed inferior activity. nih.govresearchgate.net Furthermore, the silicon atom within the this compound molecule is suggested to play a role in its selectivity between fungi and host plants, as a carbon-based analogue exhibited lower antifungal activity and caused phytotoxicity in rice plants. nih.govresearchgate.net
**Table 1: Research Findings on this compound Efficacy Against *Rhizoctonia solani***
| Finding | Key Details | Source(s) |
|---|---|---|
| Structural Contribution | The fluorine atom on the phenyl ring enhances fungicidal activity against R. solani. | nih.govresearchgate.netresearchgate.net |
| Selectivity Factor | The silicon atom is believed to contribute to the compound's selectivity, reducing phytotoxicity. | nih.govresearchgate.net |
| Demonstrated Control | Shows excellent control efficacy against sheath blight in rice and large patch in turfgrass. | bcpc.org |
This compound is effective against Blumeria graminis (syn. Erysiphe graminis), the fungus responsible for powdery mildew on cereals like barley and wheat. researchgate.netcabidigitallibrary.org Research has shown that, similar to its effect on R. solani, the fluorine atom in its structure potentiates its fungicidal activity against B. graminis f. sp. hordei. nih.govresearchgate.net As a seed treatment for wheat, it has been shown to control powdery mildew and contribute to a 10% increase in yield compared to untreated crops. bcpc.orgcabidigitallibrary.org
Studies have highlighted several mechanisms contributing to its effectiveness:
Vapour-Phase Activity : this compound can prevent the infection of B. graminis on barley leaves from a distance, indicating prominent activity through vapor. nih.govresearchgate.net
Curative Activity : It demonstrates excellent curative effects against barley powdery mildew when applied 1 to 3 days after inoculation. nih.govresearchgate.net
Translaminar Activity : When applied to one side of a leaf surface, it shows high efficacy against powdery mildew on the opposite, untreated side of both barley and cucumber leaves. nih.govresearchgate.net
Systemic Uptake : Following a soil drench, the fungicide is absorbed quickly by the plant, providing excellent control of barley powdery mildew within 24 hours of application. nih.govresearchgate.net
**Table 2: Activity Profile of this compound Against *Blumeria graminis***
| Activity Type | Description | Host Crop(s) | Source(s) |
|---|---|---|---|
| Vapour-Phase | Prevents infection from a distance without direct contact. | Barley | nih.govresearchgate.net |
| Curative | Effective when applied 1-3 days post-inoculation. | Barley | nih.govresearchgate.net |
| Translaminar | Moves from the applied leaf surface to the opposite surface to control infection. | Barley, Cucumber | nih.govresearchgate.net |
| Systemic (Soil) | Rapidly absorbed from the soil to control foliar infection. | Barley | nih.govresearchgate.net |
| Seed Treatment | Controls powdery mildew and can increase crop yield. | Wheat | bcpc.orgcabidigitallibrary.org |
While this compound is classified as a broad-spectrum DMI fungicide, specific research data detailing its direct efficacy against Cercospora beticola, the causal agent of Cercospora leaf spot, were not prominent in the reviewed literature. mdpi.com Studies on the chemical control of this pathogen often focus on other triazoles such as difenoconazole (B1670550), tetraconazole, and epoxiconazole. mdpi.comresearchgate.netresearchgate.netekb.eg
This compound is a member of the triazole (DMI) group of fungicides, which are widely recommended for the control of apple scab, caused by Venturia inaequalis. keypublishing.org The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for V. inaequalis to DMI fungicides as low to medium. croplifejapan.org However, specific field or laboratory studies quantifying the efficacy of this compound itself against V. inaequalis were not identified in the conducted search, which more frequently cited the performance of other DMIs like difenoconazole and flusilazole. zemdirbyste-agriculture.ltthegoodscentscompany.com
This compound has been noted for its use on fruits and vegetables to control various fungal diseases. researchmap.jp Research has mentioned its relevance in the context of controlling Corynespora cassiicola. dntb.gov.ua However, detailed studies evaluating its specific control efficacy or inhibitory concentrations against this pathogen were not found. Recent research on new fungicides for C. cassiicola control references this compound as a preceding triazole but focuses on the efficacy of newer compounds like mefentrifluconazole. apsnet.org
This compound demonstrates broad efficacy against various powdery mildew fungi across several crops. herts.ac.uk Its effectiveness against Blumeria graminis on cereals is well-documented (see section 5.1.2). Additionally, it is used to control powdery mildew on crops such as cucumbers and apples. google.com The compound's notable translaminar and vapor-phase activities contribute significantly to its performance against these pathogens. nih.gov
Research detailed in patent literature highlights the synergistic effects of this compound when combined with other fungicides, such as azoxystrobin (B1666510), for controlling wheat powdery mildew. In these studies, the combinations showed a significant increase in fungicidal activity.
Table 3: Synergistic Efficacy of this compound Combinations Against Powdery Mildew
| Pathogen | Host Crop | Combination Fungicide | Observed Effect | Source(s) |
|---|---|---|---|---|
| Wheat Powdery Mildew (Blumeria graminis) | Wheat | Azoxystrobin | Good indoor virulence with Co-toxicity coefficient (CTC) values all over 120, indicating significant synergistic function. | google.com |
| Cucumber Powdery Mildew | Cucumber | Pyraoxystrobin | Obvious synergistic effect reported. |
False Smut of Rice
This compound has demonstrated significant efficacy in controlling false smut of rice, a major disease caused by the fungus Ustilaginoidea virens (also known as Villosiclava virens). google.comhpc-j.co.jp Research indicates that the timing of application is a critical factor for effective control. Studies have found that applying this compound granules under submerged conditions three weeks before the rice heading stage is particularly effective against the disease. agropages.com This optimal timing allows the fungicide to act before the infection of the rice spikelets, which is the primary site of the disease. hpc-j.co.jp
Further research has explored the combined application of this compound with other agricultural inputs. For instance, applying calcined lime to the paddy soil in conjunction with a this compound spray has been shown to further decrease the incidence of false smut. google.com This integrated approach suggests that modifying soil conditions can enhance the fungicidal performance of this compound against the chlamydospores that serve as the primary inoculum in the soil. google.com
Table 1: Research Findings on this compound Efficacy Against False Smut of Rice
| Pathogen | Key Finding | Application Detail | Reference |
|---|---|---|---|
| Ustilaginoidea virens | High efficacy in controlling false smut. | Submerged application 3 weeks before rice heading. | agropages.com |
| Ustilaginoidea virens | Additional spraying of this compound further decreased disease incidence when used with calcined lime. | Spraying on paddy fields in combination with soil-mixed calcined lime. | google.com |
Pear Scab
This compound is also effective against pear scab, a disease caused by the fungus Venturia nashicola. herts.ac.uknih.gov This pathogen is a significant concern in the cultivation of Asian pears. nih.gov this compound, as a DMI fungicide, is used for the management of this disease. nih.gov Research documented in patent literature indicates that fungicidal compositions containing this compound, often in combination with other active ingredients like pyraoxystrobin, are developed for the prevention and treatment of pear scab, highlighting its role in controlling this specific pathogen. ipmcenters.org
Table 2: this compound Activity Against Pear Scab
| Pathogen | Application Context | Reference |
|---|---|---|
| Venturia nashicola | Listed as a control agent for pear scab. | herts.ac.uknih.gov |
| Venturia nashicola | Component in a sterilizing composition for preventing and treating pear scab. | ipmcenters.org |
Preventive and Curative Fungicidal Effects
Fungicides can be applied either preventively, to protect the plant from infection, or curatively, to stop the disease after infection has occurred. vaisala.comnih.gov Preventive applications work by inhibiting spore germination or penetration, while curative treatments act on the fungus after it has entered the host plant. vaisala.com
This compound exhibits both preventive and curative properties, which are enhanced by its systemic activity. hpc-j.co.jphpc-standards.com Studies have demonstrated its excellent curative action against diseases like barley powdery mildew, even when applied 1 to 3 days after inoculation. hpc-standards.com This curative ability is linked to its notable translaminar activity, meaning it can move from one side of a leaf to the other, and its rapid absorption and translocation within the plant. hpc-standards.com When applied to the soil, it is quickly absorbed by the roots and distributed throughout the plant, allowing it to act on existing infections. hpc-standards.comnih.gov Its prominent vapor-phase activity also contributes to its effectiveness, as the compound can move as a gas to protect untreated parts of the plant. hpc-standards.comnih.gov While this compound has strong curative potential, for some diseases, preventive applications are generally considered the most effective strategy for control. europa.eu
Table 3: Comparison of Preventive and Curative Effects of this compound
| Effect Type | Mechanism of Action | Supporting Research Finding | Reference |
|---|---|---|---|
| Preventive | Inhibits infection before it occurs, aided by systemic and vapor-phase activity. | Combination with other fungicides provides a protective function. | hpc-j.co.jp |
| Curative | Stops fungal development after infection, aided by rapid absorption, translaminar, and systemic movement. | Showed excellent efficacy against barley powdery mildew when applied 1-3 days after inoculation. | hpc-standards.com |
Influence of Environmental Conditions on Fungicidal Performance
For this compound, its notable vapor-phase activity is directly linked to temperature. nih.govhpc-standards.com The vapor pressure of this compound, a measure of its tendency to volatilize, increases with temperature. hpc-standards.com This suggests that its ability to redistribute as a vapor to protect plant surfaces may be enhanced at higher temperatures. Furthermore, research on the stereoselective degradation of this compound in soil has shown that its enantiomers degrade differently under various humidity and temperature conditions, indicating that these environmental factors directly impact its persistence and environmental fate. researchgate.net
Table 4: Known Environmental Influences on this compound
| Environmental Factor | Observed Influence on this compound | Reference |
|---|---|---|
| Temperature | Vapor pressure increases with temperature, potentially affecting its vapor-phase activity. Influences the rate of stereoselective degradation in soil. | hpc-standards.comresearchgate.net |
| Humidity | Influences the rate of stereoselective degradation in soil. | researchgate.net |
Resistance Development and Management Strategies
Mechanisms of Fungal Resistance to Simeconazole (B123446)
Fungal resistance to this compound, as with other DMI fungicides, is a complex process that can involve several mechanisms. These adaptations reduce the fungicide's effectiveness by either altering the target site, reducing the intracellular concentration of the active ingredient, or bypassing its effects.
Target Site Modification: The primary target for this compound is the sterol 14α-demethylase enzyme, which is encoded by the CYP51 gene. Mutations within this gene can lead to amino acid substitutions in the enzyme. frontiersin.org These changes can alter the enzyme's structure, reducing its binding affinity for the DMI fungicide. frontiersin.org This makes the fungicide less effective at inhibiting ergosterol (B1671047) biosynthesis. Several mutations in the CYP51 gene, such as Y136F, have been identified as conferring resistance to DMI fungicides in various fungal species. ufl.edu While these mechanisms are well-documented for the DMI class, specific mutations in the CYP51 gene that confer resistance directly to this compound are not extensively detailed in available scientific literature.
Overexpression of the Target Gene: Fungal populations can also develop resistance by increasing the production of the CYP51 enzyme. This is typically achieved through the overexpression of the CYP51 gene. frontiersin.org With an elevated amount of the target enzyme, a standard application of this compound may be insufficient to inhibit enough of the enzyme to be lethal to the fungus.
Increased Efflux Pump Activity: A significant mechanism of resistance involves the active transport of the fungicide out of the fungal cell, which is mediated by efflux pumps. biomedpharmajournal.org These membrane proteins, belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can recognize and expel a wide range of substances, including azole fungicides. biomedpharmajournal.orgfrontiersin.org Overexpression of the genes encoding these pumps leads to a rapid efflux of this compound, preventing it from reaching the lethal concentration at its target site within the cell. frontiersin.orgnih.gov This mechanism is a frequent cause of high-level azole resistance. nih.gov
Cross-Resistance Patterns within the Azole Fungicide Group
Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides within the same chemical group, even without prior exposure to them. cardiff.ac.uk This is a significant concern for DMI fungicides (FRAC Group 3) due to their shared mode of action.
It is generally accepted that cross-resistance exists among all members of the DMI fungicide group, including this compound. ufl.eduufl.edu The genetic mutations or overexpression of efflux pumps that confer resistance to one DMI often confer resistance to others. nzpps.org However, the pattern and degree of cross-resistance can be complex and may vary between different DMI compounds and fungal pathogens. ufl.edumdpi.com For example, some mutations in the CYP51 gene may cause a high level of resistance to one DMI but a lower level to another. nzpps.org Despite these variations, from a resistance management perspective, it is prudent to assume that fungal populations resistant to another DMI fungicide may also show reduced sensitivity to this compound. ufl.edu
Table 1: General Cross-Resistance Behavior in DMI Fungicides
| Fungicide Group | FRAC Code | Common Resistant Pathogens | General Cross-Resistance Pattern |
| Demethylation Inhibitors (DMIs) | 3 | Venturia inaequalis (Apple Scab), Erysiphe necator (Grapevine Powdery Mildew), Monilinia fructicola (Brown Rot) | Cross-resistance is generally present among all members of the DMI group, although the intensity can vary. |
This table provides a generalized overview. Specific cross-resistance patterns can vary by pathogen and the specific DMI fungicides involved.
Monitoring and Detection of Resistance in Fungal Populations
Early detection of fungicide resistance is crucial for implementing effective management strategies and preventing widespread control failures. Monitoring programs are essential to track shifts in the sensitivity of fungal populations to fungicides like this compound.
Phenotypic Methods: These traditional methods involve collecting fungal isolates from the field and testing their sensitivity to the fungicide in a laboratory setting. This is often done through bioassays where the fungus is grown on a medium amended with varying concentrations of the fungicide. The effective concentration that inhibits 50% of growth (EC₅₀) is calculated and compared to a baseline-sensitive isolate. An increase in the EC₅₀ value over time indicates a decrease in sensitivity within the population. Agar screening plates containing specific concentrations of different azoles can also be used to detect resistance. nih.gov
Genotypic Methods: With an understanding of the molecular basis of resistance, genotypic methods can be employed for more rapid and specific detection. These techniques focus on identifying the genetic markers associated with resistance.
Polymerase Chain Reaction (PCR): Real-time PCR and other PCR-based assays can be designed to detect specific point mutations in the CYP51 gene known to confer resistance to DMI fungicides. nih.gov
Gene Sequencing: Sequencing the CYP51 gene from fungal isolates can identify known and novel mutations that may be responsible for reduced sensitivity. frontiersin.org
Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of CYP51 or efflux pump genes, identifying overexpression as a potential resistance mechanism. nih.gov
While these methods are established for monitoring resistance to the DMI class, specific high-throughput assays tailored for this compound are not widely documented.
Strategies for Resistance Management
The primary goal of resistance management is to delay its development and prolong the effective lifespan of fungicides like this compound. This is achieved by reducing the selection pressure on fungal populations.
Combination with Fungicides of Different Modes of Action
A key strategy is to use this compound in mixtures or alternating programs with fungicides that have different modes of action (i.e., different FRAC codes). gcsaa.org This approach ensures that individuals in the fungal population that may be resistant to this compound are controlled by the partner fungicide, and vice versa. gcsaa.org
Combining fungicides can limit the selection pressure for strains resistant to any single active ingredient. cam.ac.uk For a mixture to be effective in managing resistance, both components should be active against the target pathogen. Patent documentation indicates that combining this compound with fungicides like azoxystrobin (B1666510) (a Quinone outside Inhibitor, FRAC Code 11) can delay the development of resistance.
Table 2: Examples of Fungicide Classes for Combination with this compound (FRAC Group 3)
| FRAC Code | Mode of Action Group | Example Active Ingredients |
| 11 | Quinone outside Inhibitors (QoIs) | Azoxystrobin, Pyraclostrobin |
| 7 | Succinate Dehydrogenase Inhibitors (SDHIs) | Boscalid, Fluxapyroxad |
| M | Multi-site contact activity | Chlorothalonil, Mancozeb |
This table provides examples and is not an exhaustive list. The choice of mixing partner depends on the target disease and local regulations.
Integrated Pest Management Approaches
Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize reliance on chemical pesticides and manage pests in a sustainable way. nih.gov Incorporating this compound into an IPM program is a critical strategy for resistance management.
Key IPM principles include:
Monitoring and Scouting: Regularly monitoring crops to assess disease pressure and apply fungicides only when necessary, based on economic thresholds. nih.gov
Biological Control: Utilizing natural predators, parasites, and microbial antagonists to suppress pathogen populations.
Judicious Fungicide Use: When fungicides are required, they should be used according to label recommendations. This includes applying the correct rate and timing, ensuring good spray coverage, and adhering to restrictions on the total number of applications per season. The rotation of fungicides with different modes of action is a cornerstone of chemical use within an IPM framework. nzpps.org
By integrating these diverse tactics, the selection pressure exerted by any single control method, including the use of this compound, is significantly reduced, thereby delaying the onset of resistance. mdpi.com
Environmental Fate and Ecotoxicology
Degradation Pathways and Persistence in Environmental Compartments
The persistence of a pesticide in the environment is a key factor in determining its potential for long-term impact. The degradation of pesticides like simeconazole (B123446) can occur through microbial and chemical processes in soil and water. fao.org The rate of degradation is often expressed as a half-life (DT50), which is the time it takes for 50% of the compound to disappear. fao.org
The degradation of this compound can be influenced by various environmental factors such as soil type, temperature, and microbial activity. oregonstate.edu While specific degradation pathways for this compound are not extensively detailed in the provided results, the degradation of other triazole fungicides, such as tebuconazole, has been shown to be influenced by soil properties and can result in the formation of various metabolites. researchgate.net For instance, the degradation of the triazole fungicide penconazole (B33189) is noted to be quite persistent in soils, though it degrades more rapidly in the presence of sunlight. chemicalbook.com
Stereoselective Environmental Behavior of this compound Enantiomers
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers, specifically (R)- and (S)-simeconazole. herts.ac.uk The commercial product is a racemic mixture, containing equal amounts of both enantiomers. herts.ac.uk Research has shown that the environmental fate and biological activity of chiral pesticides can be enantioselective, with one enantiomer degrading faster or having different toxicological effects than the other. researchgate.netresearchgate.net
Studies on other chiral triazole fungicides have demonstrated this stereoselectivity. For example, the degradation of hexaconazole (B1673136) enantiomers in soil and plants occurs at different rates. mdpi.com Similarly, the degradation of metalaxyl (B1676325) enantiomers varies between different soil types, suggesting that different microbial populations have preferential degradation capabilities. mdpi.com While specific studies on the stereoselective degradation of this compound in various environmental matrices were not found in the search results, the development of enantioselective analytical methods for this compound in soil suggests that such stereoselective behavior is an area of active investigation. nih.gov
Mobility and Distribution in Soil Systems
The mobility of a pesticide in soil determines its potential to leach into groundwater or move into adjacent water bodies. This is largely influenced by its sorption to soil particles. irost.ir The addition of organic matter to soil generally increases the sorption of pesticides, thereby reducing their mobility and leaching potential. irost.irwitpress.com
Specific data on the soil adsorption coefficient (Koc) for this compound, a key indicator of its mobility, was not available in the provided search results. However, the mobility of similar triazole fungicides is known to be influenced by soil composition. witpress.com For instance, studies on the herbicide simazine (B1681756) show that its sorption increases with the addition of organic matter, which in turn reduces its vertical movement through the soil. witpress.comnih.gov This suggests that this compound's mobility is likely to be similarly affected by soil organic matter content.
Ecotoxicological Impact on Non-Target Organisms
The application of fungicides can have unintended consequences for organisms that are not the target of the pesticide. researchgate.net The ecotoxicological impact of this compound on various non-target organisms is a key consideration in its environmental risk assessment.
Aquatic Organisms (e.g., Fish, Algae)
The potential for this compound to enter aquatic environments raises concerns about its toxicity to aquatic life. While specific toxicity data for this compound on fish and algae was not found, the effects of other fungicides on these organisms are well-documented. For example, the herbicide simazine has been shown to be toxic to freshwater fish and algae at varying concentrations. waterquality.gov.au The toxicity of herbicides to marine microalgae has also been demonstrated, with Photosystem II inhibitors significantly affecting their growth. nih.govjcu.edu.au Given that this compound is a fungicide, its potential impact on aquatic fungi and other microorganisms is also a relevant consideration. google.com
Avian Species and Aromatase Inhibition
Azole fungicides, including this compound, are known to have the potential to inhibit cytochrome P450 aromatase, an enzyme crucial for the synthesis of estrogens. researchgate.netnih.govtandfonline.comnih.gov Inhibition of aromatase can disrupt the endocrine system, affecting reproduction, fertility, and sexual behavior in wildlife, including birds. researchgate.netnih.govtandfonline.comnih.gov
Modeling studies have been conducted to estimate the aromatase inhibition potential of various azole pesticides, including this compound, in different avian species such as Gallus gallus, Coturnix coturnix japonica, and Taeniopygia guttata. researchgate.netnih.govtandfonline.comnih.gov These in-silico studies provide a way to approximate the potential inhibitory effects of these compounds on avian aromatase. nih.govtandfonline.comnih.gov While direct avian toxicity studies for this compound were not detailed in the search results, the potential for endocrine disruption through aromatase inhibition is a significant ecotoxicological concern. researchgate.netnih.govtandfonline.comnih.gov
Table 1: Docking Scores (Kcal/mol) of this compound on Aromatase of Different Species
| Species | Human (H) | C. japonica (Cj) | G. gallus (Gg) | T. guttata (Tg) | O. mykiss (Om) |
| This compound | -6.1 | -5.8 | -5.37 | -6.05 | -5.63 |
| Source: Adapted from Saxena et al. (2015) researchgate.netnih.govtandfonline.com |
Soil Microorganisms and Microbially-Mediated Processes
The effects of fungicides on soil microorganisms can be complex and are influenced by factors such as the specific compound, application rate, and soil type. nih.govmdpi.com For example, some studies have shown that certain fungicides can reduce microbial biomass and dehydrogenase activity, while others have observed shifts in the composition of bacterial and fungal communities. nih.govmdpi.comjmb.or.kr Fungicides can also indirectly affect microbial communities by altering the interactions between different species. nih.gov While direct studies on this compound's impact on soil microbial communities were not found, the general effects of triazole fungicides suggest that it could potentially alter soil microbial populations and their functions. researchgate.netmdpi.com
Bioaccumulation Potential in Organisms
Bioaccumulation is the process by which substances, such as pesticides, gradually accumulate in an organism. wikipedia.org This occurs when the rate of absorption of a substance is greater than the rate of its loss through catabolism and excretion. wikipedia.org The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment.
Specific, quantitative data on the bioaccumulation potential of this compound, such as its bioconcentration factor (BCF), are not extensively documented in publicly available scientific literature. herts.ac.uk Safety Data Sheets often note that the bioaccumulative potential of this compound has not been fully investigated or that data is unavailable. lgcstandards.comhpc-standards.com
Despite the limited specific data, some inferences can be drawn from studies on related compounds and its detection in the environment. Many triazole fungicides are reported to be extensively absorbed and widely distributed in mammalian tissues without significant bioaccumulation. keypublishing.org However, the detection of this compound in a sediment core from Osaka Bay, Japan, indicates its presence and persistence in the environment, suggesting a potential for exposure to sediment-dwelling organisms. researchmap.jp
Furthermore, research on other chiral triazole fungicides, such as metconazole (B41703), has shown that bioaccumulation can be an enantioselective process. In zebrafish, one enantiomer of metconazole was found to preferentially bioaccumulate over the other. researchgate.net As this compound is also a chiral molecule, its bioaccumulation, if it occurs, could potentially be stereoselective. herts.ac.uk
Table 1: Summary of Findings on this compound Bioaccumulation
| Finding | Organism/Medium | Source(s) |
| Bio-concentration factor (BCF) data unavailable. | General | University of Hertfordshire AERU Database herts.ac.uk |
| Bioaccumulative potential not fully investigated. | General | Safety Data Sheets lgcstandards.comhpc-standards.com |
| Triazole fungicides generally show no significant bioaccumulation. | Mammals | Journal of Hygienic Engineering and Design keypublishing.org |
| Detected in sediment, indicating environmental presence. | Sediment | J Pollut Eff Cont researchmap.jp |
| Potential for enantioselective bioaccumulation based on related compounds. | Aquatic Organisms | Inferred from studies on metconazole in zebrafish researchgate.net |
Assessment of Environmental Risk
The environmental risk assessment of a pesticide like this compound involves evaluating its potential adverse effects on non-target organisms and the ecosystem. This process helps in establishing guidelines for safe use to minimize environmental harm. fao.org
A common method for this assessment is the risk quotient (RQ), which is a ratio comparing the predicted or measured environmental concentration (MEC) of a substance to the concentration at which no adverse effects are expected (the no-effect concentration, or NEC). vu.edu.au An RQ value greater than 1 suggests a potential risk to the environment, prompting further investigation or regulatory action. vu.edu.au
Table 2: Components of the Risk Quotient (RQ) Method
| Component | Description | Reference |
| MEC (Measured Environmental Concentration) | The concentration of the chemical found in an environmental compartment (e.g., water, soil). | vu.edu.au |
| NEC (No-Effect Concentration) | The concentration of the chemical predicted to have no adverse effects on the organisms being studied. It is often derived from ecotoxicity data (like EC50) divided by an assessment factor. | vu.edu.au |
| RQ (Risk Quotient) | The ratio of MEC to NEC (RQ = MEC / NEC). | vu.edu.au |
While triazole fungicides as a class are generally considered to have low ecotoxicity, their widespread use necessitates careful risk management. keypublishing.org For this compound, risk assessments are a component of regulatory evaluation, although specific assessment reports are not always publicly accessible. fao.org The use of this compound in combination with other fungicides is also evaluated, with some research suggesting that such mixtures can provide environmental benefits by reducing the total amount of fungicide applied and helping to delay the development of pathogen resistance. google.com
Metabolism in Biological Systems
Mammalian Metabolism of Simeconazole (B123446)
In mammals, this compound is readily absorbed and extensively metabolized before being excreted. Studies in rats have been pivotal in elucidating the metabolic fate of this compound. Following oral administration of radiolabeled this compound, the majority of the radioactivity is recovered in urine and feces within a few days, indicating efficient clearance from the body. jst.go.jpresearchgate.net
The initial and rate-limiting step in the metabolism of many xenobiotics, including azole fungicides like this compound, is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmedsafe.govt.nz These enzymes are primarily located in the liver and small intestine. medsafe.govt.nz Specifically, CYP3A4, a major human CYP isoform, is known to be significantly involved in the metabolism of a wide range of drugs and foreign compounds. nih.govmedsafe.govt.nzchemrxiv.orgmmv.org
Research on azole fungicides has highlighted the crucial role of CYP3A forms in their oxidative metabolism in both rats and humans. nih.gov For this compound, it is understood that CYP3A4-mediated oxidation is a key metabolic pathway. nih.gov The involvement of CYP3A4 is supported by in vitro studies with human liver microsomes and recombinant CYP enzymes, which are standard models for investigating drug metabolism. mmv.orgnih.gov The metabolism of this compound, like other azole fungicides, can be influenced by inhibitors or inducers of CYP3A4, which can have implications for its biological half-life and potential interactions. medsafe.govt.nz
This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. herts.ac.uk The metabolism of chiral compounds in biological systems is often stereoselective, meaning that one enantiomer is metabolized at a different rate or through a different pathway than the other. This has been observed for several chiral triazole fungicides. nih.govresearchgate.netresearchgate.net
Studies on azole fungicides using in vitro models with CYP3A4 have shown clear distinctions in the metabolism of different stereoisomers. nih.gov It has been suggested that for fungicides like this compound, at least one of the stereoisomers is more resistant to CYP3A4-mediated oxidation. nih.gov This stereoselectivity can lead to different biological activities and toxicological profiles for the individual enantiomers. The differential metabolism of enantiomers can result in one form being more persistent in the body. researchgate.net For instance, with the chiral fungicide myclobutanil, the S-(+)-enantiomer is preferentially metabolized by CYP3A4, while the R-(-)-enantiomer is more resistant. nih.govresearchgate.net A similar pattern of stereoselective metabolism is anticipated for this compound.
Studies in rats have identified the primary metabolic pathways for this compound. jst.go.jpresearchgate.netnii.ac.jp The initial metabolic transformation is the hydroxylation of the trimethylsilyl (B98337) methyl group, leading to the formation of a hydroxymethyl metabolite, designated as M1. jst.go.jpresearchgate.net This primary metabolite serves as a substrate for further biotransformation.
Subsequent metabolic steps involve both Phase I and Phase II reactions. The hydroxymethyl metabolite (M1) can undergo further oxidation or conjugation. Phase II conjugation reactions are important for increasing the water solubility of the metabolites, which facilitates their excretion. The identified metabolites of this compound in rats include glucuronide and sulfate (B86663) conjugates of the primary hydroxymethyl metabolite. jst.go.jpresearchgate.net Additionally, cleavage of the silicon-carbon bond can occur, leading to the formation of silanols and various disiloxane (B77578) compounds. jst.go.jpresearchgate.net The release of free triazole has also been noted as a metabolic pathway for some triazole fungicides, particularly those with a methylene (B1212753) spacer, which is relevant to the structure of this compound. nih.gov
The major metabolites of this compound identified in rat urine and feces are summarized in the table below.
| Metabolite Type | Description |
| Primary Metabolite (M1) | Hydroxymethyl this compound, formed by the hydroxylation of the trimethylsilyl methyl group. jst.go.jpresearchgate.net |
| Phase II Conjugates | Glucuronide and sulfate conjugates of the hydroxymethyl metabolite (M1). jst.go.jpresearchgate.net |
| Cleavage Products | Silanols and various disiloxane compounds resulting from the cleavage of the silicon-carbon bond. jst.go.jpresearchgate.net |
| Other | Free triazole may be formed through the cleavage of the bond between the triazole ring and the main carbon skeleton. nih.gov |
Plant Metabolism of this compound
The systemic activity and metabolism of this compound in plants are crucial for its fungicidal efficacy. researchgate.netnih.govnih.gov The structure of this compound, particularly the presence of a hydroxyl group and a silicon atom, plays a significant role in its uptake, translocation, and selectivity in plants. nih.gov
The hydroxyl group is essential for the compound's vapor-phase activity and its translocation from the roots to other parts of the plant. nih.gov The silicon atom is thought to contribute to the selectivity of this compound, allowing it to be effective against fungi while having lower phytotoxicity in host plants like rice. nih.gov A carbon analogue of this compound showed lower antifungal activity and higher phytotoxicity, highlighting the importance of the silicon moiety. nih.gov
While the detailed metabolic pathway of this compound in plants is not as extensively documented as in mammals, it is understood that plants can metabolize the compound. nih.gov The metabolism in plants likely involves modifications to the parent molecule to detoxify it and facilitate its storage or sequestration. The systemic nature of this compound suggests that it is transported within the plant's vascular system, where it can be subject to various enzymatic transformations. nih.gov
Comparative Metabolism Studies across Species
Comparative metabolism studies are essential for extrapolating toxicological data from laboratory animals to humans and for understanding species-specific differences in the efficacy and safety of pesticides. frontiersin.orgresearchgate.neteuropa.eulabcorp.com These studies often employ in vitro systems such as primary hepatocytes and liver microsomes from different species, including humans, rats, mice, and dogs. frontiersin.orgresearchgate.netpsu.edu
For azole fungicides, including this compound, comparative studies have indicated that while CYP3A enzymes are the primary drivers of metabolism in both rats and humans, there can be quantitative and qualitative differences in the metabolite profiles between species. nih.gov For example, the rate of metabolism and the relative abundance of different metabolites can vary. nih.govnih.gov Such differences are important in risk assessment, as a metabolite that is minor in a test animal could be a major metabolite in humans, or vice versa. frontiersin.org
The goal of these comparative studies is to ensure that the animal models used in toxicity testing are exposed to a similar range of metabolites as humans, thus providing a relevant assessment of potential human health risks. europa.eueuropa.eu If a significant human-specific metabolite is identified, further toxicological evaluation of that metabolite may be required. europa.eu
| Species | Key Metabolic Features | Primary Enzymes |
| Rat | Extensive metabolism to hydroxymethyl derivatives, followed by conjugation (glucuronidation, sulfation) and cleavage to form silanols and disiloxanes. jst.go.jpresearchgate.net | Cytochrome P450 (CYP) enzymes, likely including CYP3A isoforms. nih.gov |
| Human (predicted) | Expected to be similar to rats, with major involvement of CYP3A4 in the initial oxidative metabolism. nih.gov Potential for quantitative differences in metabolite profiles compared to rats. nih.govnih.gov | CYP3A4 is predicted to be the main enzyme. nih.gov |
| Plants | Metabolism is linked to its systemic activity and selectivity. The hydroxyl and silicon groups are crucial. nih.gov | Specific plant enzymes involved are not fully characterized. |
Analytical Methodologies for Detection and Quantification
Enantioselective Analysis of Simeconazole (B123446)
This compound possesses a chiral center, leading to the existence of enantiomers which can exhibit different biological activities and degradation rates in the environment. uniroma1.it Therefore, enantioselective analytical methods are essential for a comprehensive understanding of its behavior.
Capillary Gas Chromatography (GC) with Chiral Columns
Capillary Gas Chromatography (GC) coupled with chiral columns is a powerful technique for the enantioselective separation of this compound. nih.govbibliotekanauki.pl This method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase (CSP) coated on the inside of the capillary column. gcms.czsioc-journal.cn
A study successfully developed a method for the enantioselective determination of this compound enantiomers in food products like cucumbers, tomatoes, apples, pears, wheat, and rice. nih.gov The enantiomers were resolved using a commercial chiral column (BGB-172) with a specific temperature program. nih.gov Another common chiral stationary phase for GC is based on modified cyclodextrins. bibliotekanauki.pl The choice of the chiral stationary phase is critical for achieving good separation of the enantiomers. gcms.cz
Following separation by the chiral column, detection is often performed using a mass spectrometer (MS), providing both qualitative and quantitative information. uniroma1.itnih.gov Gas chromatography/ion trap mass spectrometry (GC-ITMS) with electron ionization (EI) has been used for the determination of this compound enantiomers. nih.gov
Table 1: GC Conditions for Enantioselective Analysis of this compound
| Parameter | Condition | Reference |
| Column | BGB-172 (commercial chiral column) | nih.gov |
| Temperature Program | 150°C (held for 1 min), then ramped at 10°C/min to 240°C (held for 10 min) | nih.gov |
| Detector | Ion Trap Mass Spectrometry (ITMS) | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of chiral compounds, including this compound. uniroma1.itnih.gov Similar to GC, HPLC employs chiral stationary phases (CSPs) to achieve enantiomeric separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common and effective for a broad range of chiral compounds. mdpi.commdpi.com
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. nih.gov The choice of mobile phase, which can be either normal-phase (e.g., n-hexane/alcohol mixtures) or reversed-phase (e.g., acetonitrile (B52724)/water mixtures), significantly influences the retention and separation of the enantiomers. nih.govresearchgate.net For triazole fungicides, normal-phase conditions have been shown to be effective. researchgate.net
Detection in chiral HPLC is typically performed using a UV detector or a mass spectrometer. nih.govresearchgate.net The use of mass spectrometry provides higher selectivity and sensitivity, which is particularly important for residue analysis in complex matrices.
Multi-Residue Pesticide Analysis
In routine food and environmental monitoring, this compound is often included in multi-residue methods that can simultaneously detect and quantify a large number of pesticides. researchgate.netwaters.com These methods are designed to be efficient, covering a wide range of chemical properties.
Sample Preparation Techniques (e.g., QuEChERS, SPE)
Effective sample preparation is a critical step in multi-residue analysis to remove interfering matrix components and concentrate the analytes of interest. mdpi.comthermofisher.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a popular sample preparation method for pesticide residue analysis in various food matrices. mdpi.comresearchgate.net The basic QuEChERS procedure involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). waters.com For the analysis of this compound in food, a modified QuEChERS method has been successfully employed. nih.govresearchgate.net This can involve the use of specific sorbents like graphitized carbon black (GCB) and primary secondary amine (PSA) to remove co-extractives from the sample. nih.gov
Solid-Phase Extraction (SPE) is another widely used cleanup technique. pica-berlin.de SPE cartridges containing different sorbents can be used to selectively retain either the analytes or the interfering compounds, allowing for their separation. pica-berlin.de The choice of SPE sorbent depends on the properties of the analytes and the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-ITMS)
GC coupled with tandem mass spectrometry (GC-MS/MS) or ion trap mass spectrometry (GC-ITMS) are powerful tools for the analysis of this compound in the context of multi-residue methods. nih.govshimadzu.com These techniques offer high selectivity and sensitivity, allowing for the detection of low levels of pesticides in complex matrices. austinpublishinggroup.com
In GC-MS/MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference and improves the reliability of identification and quantification. nih.govaustinpublishinggroup.com For this compound, precursor-to-product ion transitions of m/z 121→101 and 195→153 have been used. nih.gov However, conazole fungicides like this compound can exhibit a high degree of fragmentation in the electron impact ion source, sometimes resulting in a low abundance of the molecular ion. austinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for multi-residue pesticide analysis and is well-suited for the determination of this compound. shimadzu.comthermofisher.com LC-MS/MS is particularly advantageous for polar and thermally labile compounds that are not easily analyzed by GC. austinpublishinggroup.com
Similar to GC-MS/MS, LC-MS/MS utilizes the principle of MRM for selective and sensitive detection. shimadzu.comeurl-pesticides.eu A study on the simultaneous determination of pesticide residues in vegetable extract by LC/MS/MS included this compound in its target analytes. shimadzu.com The method demonstrated good recovery and reproducibility. shimadzu.com Another advantage of LC-MS/MS for conazole fungicides is the ability to obtain molecular weight information from the protonated molecular ion, which aids in the confirmation of the compound's identity. austinpublishinggroup.com
Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery)
The validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of data generated for the detection and quantification of this compound in various matrices. This process is governed by internationally recognized guidelines, such as those provided by the European Commission (SANTE) and other regulatory bodies, which stipulate the parameters that must be evaluated. thermofisher.comeuropa.eu The primary goal is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu For this compound, as with other pesticide residues, method validation typically involves assessing selectivity, linearity, accuracy (as recovery), precision (as repeatability or reproducibility), the limit of detection (LOD), and the limit of quantification (LOQ). europa.eugcms.cz
Selectivity and Specificity
Selectivity is the ability of a method to distinguish the target analyte from other components in the sample matrix. tandfonline.com In modern analytical chemistry, highly selective techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are commonly employed. tandfonline.comresearchgate.net For this compound, the use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent specificity. This is achieved by monitoring specific precursor-to-product ion transitions. For instance, in the analysis of this compound enantiomers, precursor-to-product ion transitions of m/z 121→101 and 195→153 have been utilized to ensure selective detection with good signal intensity. nih.gov The absence of interfering peaks at the retention time of this compound in blank matrix samples confirms the method's high selectivity. mdpi.com
Linearity
Linearity is established to confirm that the instrument's response is proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. mdpi.com For pesticide residue analysis, a correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable. researchgate.net In multi-residue methods that include this compound, linearity is often assessed using matrix-matched calibration curves to compensate for matrix effects. gcms.cztandfonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. tandfonline.com These values are crucial for ensuring that the method is sensitive enough to detect this compound at or below the maximum residue levels (MRLs) set by regulatory authorities. nih.gov
Table 1: Performance Characteristics of an Analytical Method for this compound Enantiomers
| Parameter | Value | Matrix | Analytical Technique |
| Limit of Detection (LOD) | 0.4 - 0.9 µg/kg | Cucumber, Tomato, Apple, Pear, Wheat, Rice | GC-ITMS |
| Cleanup Method | Modified QuEChERS with GCB/PSA SPE | Cucumber, Tomato, Apple, Pear, Wheat, Rice | GC-ITMS |
| MRM Transitions (m/z) | 121→101, 195→153 | Cucumber, Tomato, Apple, Pear, Wheat, Rice | GC-ITMS |
| Data sourced from a study on the enantioselective determination of this compound enantiomers in food products. nih.gov |
Accuracy and Precision (Recovery and RSD)
Accuracy is assessed through recovery studies, where a known amount of the analyte (this compound) is added (spiked) into a blank matrix sample before extraction and analysis. The percentage of the analyte recovered is then calculated. Precision is a measure of the repeatability of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements. thermofisher.com
According to SANTE guidelines, mean recoveries for pesticide residues should be within the 70-120% range, with an associated RSD of ≤20%. gcms.cz Research on multi-residue methods, which are applicable to this compound, consistently demonstrates compliance with these criteria across various matrices and fortification levels. gcms.czmdpi.com For example, a validated QuEChERS-based method for 47 pesticides in edible insects showed recoveries between 64.54% and 122.12%, with over 97% of the analytes falling within the 70-120% range and RSDs below 6.02%. mdpi.com Similarly, a study on 34 pesticide residues in sweet pepper reported recovery rates between 70% and 120% for all compounds. tandfonline.com These findings underscore the robustness and reliability of modern analytical techniques for the quantification of this compound.
Table 2: General Validation Performance for Multi-Residue Methods Including Triazoles
| Matrix | Fortification Levels (µg/kg) | Mean Recovery (%) | RSD (%) | Analytical Technique |
| Edible Insects | 10, 100, 500 | 70 - 120 | < 20 | GC-MS/MS |
| Cucumber | 10, 20 | 70 - 120 | < 20 | GC-MS/MS |
| Cucumber | 10, 20, 50 | 70 - 120 | < 20 | LC-MS/MS |
| Sweet Pepper | Not Specified | 70 - 120 | Not Specified | GC-MS/MS & LC-MS/MS |
| Grapes, Must, Wine | Not Specified | 60.9 - 95.0 | Not Specified | GC-MS |
| This table presents typical performance data from various multi-residue method validation studies that are representative for the analysis of this compound. gcms.cztandfonline.commdpi.commdpi.com |
Regulatory Science and Risk Assessment Considerations
Compliance with International and National Regulatory Frameworks
The regulation of pesticides like simeconazole (B123446) is managed through a complex system of international and national legal frameworks designed to ensure the protection of human health and the environment. who.int These frameworks govern the entire lifecycle of a pesticide, from its development and authorization to its use and post-market surveillance. wordpress.com A primary goal of these regulations is to base decision-making on sound scientific criteria and a risk management approach that involves a thorough risk assessment. wordpress.com
Internationally, organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) provide guidance through instruments like the International Code of Conduct on Pesticide Management. who.int Additionally, the Codex Alimentarius Commission, supported by FAO and WHO, establishes internationally recognized standards, including Maximum Residue Levels (MRLs), which serve as benchmarks in global food trade and are referenced under the World Trade Organization's Agreement on the Application of Sanitary and Phytosanitary (SPS) Measures. fao.org
In the European Union, plant protection products are primarily regulated by Regulation (EC) No 1107/2009. europa.eu This regulation operates on a dual system where the European Food Safety Authority (EFSA) evaluates the active substances, and individual member states are responsible for evaluating and authorizing the final products at a national level. europa.eu According to the EU Pesticides Database, this compound is currently not an approved active substance under this regulation. nih.gov
National governments establish their own regulatory systems that often align with international principles. wordpress.com For instance, New Zealand's Environmental Protection Authority (EPA) and Ministry for Primary Industries (MPI) manage pesticide registration and MRLs, while countries like Japan and Korea maintain their own databases for pesticide MRLs. usda.govmpi.govt.nzjpn-pesticides-database.go.jp These national frameworks require comprehensive data dossiers for registration, covering aspects from chemical properties to toxicological and environmental impacts. accustandard.comoecd.org
This compound is identified and tracked across these regulatory systems using standardized identifiers.
This compound Regulatory Identifiers
| Identifier Type | Identifier Code | Source |
|---|---|---|
| CAS Number | 149508-90-7 | nih.govherts.ac.uk |
| EC Number | 604-694-1 | nih.govherts.ac.uk |
Setting of Maximum Residue Levels (MRLs)
A Maximum Residue Level (MRL) is the highest concentration of a pesticide residue that is legally permissible in or on food or feed when the pesticide is applied correctly according to Good Agricultural Practice (GAP). europa.eu The establishment of MRLs is a critical component of pesticide regulation, ensuring that any residues remaining in food are safe for consumers and are as low as practicably achievable. europa.eu
The process for setting an MRL is rigorous and data-driven. europa.eu Regulatory bodies like the European Commission require detailed information to establish an MRL, including data on the chemical's metabolism in plants and animals, and the results from supervised residue trials. europa.euminoruses.eu These trials are conducted under conditions that represent the critical GAP—the application method that results in the highest residue levels while still being effective for pest control. minoruses.eu The MRL is then set at a level that covers the expected residue levels from such use. minoruses.eu
In the EU, Regulation (EC) No 396/2005 provides the legal framework for all matters related to pesticide MRLs in food and feed. europa.eu The European Commission maintains a database of MRLs for all pesticides and food products. europa.eu Similarly, other jurisdictions have their own systems for establishing and enforcing MRLs. New Zealand's Food Notice on MRLs lists the legal limits for agricultural compounds, with a default MRL of 0.1 mg/kg for those not explicitly listed. mpi.govt.nz Japan and Korea also have established MRL databases that include this compound. usda.govjpn-pesticides-database.go.jp For imported foods, MRLs (sometimes referred to as import tolerances) are applied to ensure they meet the same safety standards as domestic products. usda.govmpi.govt.nz
The data required to set an MRL is extensive, as outlined in technical guidelines from regulatory authorities.
Key Data Requirements for Setting MRLs
| Data Category | Description | Regulatory Relevance |
|---|---|---|
| Residue Definition | The specific chemical compounds (parent and/or metabolites) that should be measured for monitoring and risk assessment. | Ensures that all toxicologically relevant components are accounted for. mpi.govt.nz |
| Supervised Residue Trials | Studies conducted under GAP to determine the magnitude of the residue in or on a commodity. | Forms the primary basis for estimating the MRL. minoruses.eu |
| Metabolism Studies | Investigations into how the pesticide is broken down in plants and livestock. | Helps to identify the residue definition and understand potential accumulation. europa.eu |
| Analytical Methods | Validated methods for detecting and quantifying the pesticide residue in various food matrices. | Essential for enforcement and monitoring of MRLs. europa.eulcms.cz |
| Processing Studies | Studies to determine if residue levels concentrate or decline when a raw commodity is processed (e.g., juiced, canned, or cooked). | Informs whether separate MRLs are needed for processed goods. europa.eu |
| Storage Stability Studies | Tests to ensure that the residue does not degrade in samples during storage before analysis. | Guarantees the accuracy of residue trial data. europa.eu |
Assessment of Human Health Implications
The assessment of human health implications is a cornerstone of the regulatory evaluation of any pesticide, including this compound. wca-environment.com This process, known as human health risk assessment, systematically evaluates the potential for adverse health effects following exposure. acridnetwork.com It involves several key steps: hazard identification, exposure assessment, and risk characterization. wca-environment.comacridnetwork.com
Hazard Identification involves reviewing a comprehensive set of toxicological studies to determine the intrinsic toxicity of the chemical. acridnetwork.com This includes studies on acute toxicity (short-term effects), subchronic and chronic toxicity (long-term effects), carcinogenicity, genotoxicity (effects on genetic material), reproductive toxicity, and developmental toxicity. hpc-standards.comepa.govregulations.gov For this compound, GHS classification data indicate it is harmful if swallowed (Acute Tox. 4). nih.gov Animal testing data for this compound did not show effects on fertility and it is not classified as a specific target organ toxicant from single or repeated exposure. hpc-standards.com In contrast, some other triazole fungicides, such as prothioconazole, have been found to have target organs including the liver, kidney, and thyroid in animal studies. regulations.gov
Exposure Assessment estimates the amount of a chemical that humans may be exposed to through various routes, primarily dietary (food and drinking water) and, for some pesticides, residential settings. acridnetwork.comregulations.gov Dietary exposure is calculated using the MRLs set for various food commodities and data on food consumption patterns from national surveys. regulations.gov
Risk Characterization integrates the hazard and exposure information to estimate the likelihood of adverse health effects occurring in the population. acridnetwork.com This is done by comparing the estimated exposure to health-based guidance values, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD), which are derived from the toxicological studies. mpi.govt.nz These values represent a level of exposure that is considered to be without appreciable risk to human health. mpi.govt.nz For a risk to be considered acceptable, the estimated exposure must be below these established safe levels. wordpress.com
The toxicological database for a pesticide must be comprehensive to allow for a thorough risk assessment.
Key Endpoints in a Human Health Risk Assessment
| Toxicological Endpoint | Description | Relevance |
|---|---|---|
| Acute Toxicity | The adverse effects occurring after a single or short-term oral, dermal, or inhalation exposure. | Determines immediate health hazards and informs labeling. nih.gov |
| Genotoxicity | The potential for a substance to damage DNA, which can lead to mutations or cancer. | A key factor in assessing carcinogenic potential. hpc-standards.com |
| Carcinogenicity | The potential for a substance to cause cancer after long-term exposure. | A critical endpoint for chronic risk assessment. epa.govregulations.gov |
| Reproductive/Developmental Toxicity | Adverse effects on the ability to reproduce and on the development of offspring. | Assesses risks to sensitive life stages, including the unborn. hpc-standards.comepa.gov |
| Neurotoxicity | Adverse effects on the nervous system. | Evaluates potential for effects on brain function and nerve cells. epa.gov |
Future Research Directions
Novel Analogues and Derivatives with Enhanced Properties
The development of novel analogues and derivatives of simeconazole (B123446) represents a promising frontier for enhancing its fungicidal properties. Research has shown that specific structural components of the this compound molecule are crucial for its systemic activity. researchgate.net The hydroxyl group is essential for both vapor-phase activity and translocation from the roots, while the fluorine atom, though not indispensable, contributes to these systemic movements and potentiates fungicidal activity against certain pathogens. researchgate.net Furthermore, the silicon atom is thought to play a role in the compound's selectivity between fungi and plants. researchgate.net
Future research will likely focus on the synthesis of new analogues that modify these key structural features to achieve improved performance. This could involve the bioisosteric replacement of the silicon atom with other elements to potentially enhance efficacy, improve the environmental profile, or reduce toxicity. researchgate.net The synthesis of novel derivatives containing different functional groups could also lead to a broader spectrum of activity or increased potency against resistant fungal strains. tuat.ac.jpresearchfloor.org The creation of new formulations, such as combining this compound with other fungicides like azoxystrobin (B1666510) or fluoxastrobin, is another avenue being explored to broaden the application range and manage resistance. google.comeuropa.eu
Table 1: Investigated Structural Modifications of this compound and Related Compounds
| Structural Component | Modification/Replacement | Potential Enhanced Property |
|---|---|---|
| Silicon Atom | Replacement with a carbon atom | Altered antifungal activity and phytotoxicity researchgate.net |
| Fluorine Atom | Removal from the phenyl ring | Reduced systemic movement and fungicidal activity researchgate.net |
| Hydroxyl Group | Modification | Essential for vapor-phase activity and root translocation researchgate.net |
| Phenyl Ring | Substitution with other aromatic or heterocyclic rings | Altered biological activity and target spectrum |
Advanced Resistance Management Strategies
The emergence of fungicide resistance is a significant threat to sustainable agriculture. frac.infonih.gov this compound, as a demethylation inhibitor (DMI) fungicide, belongs to a group where resistance has been observed in various fungal species. ies-ltd.ch Resistance mechanisms to DMIs can include target site mutations in the CYP51 gene, overexpression of this gene, and increased expression of drug efflux pumps. dntb.gov.uaeuropa.eu
Future research into advanced resistance management strategies for this compound will likely focus on a multi-pronged approach. A key strategy is the development and promotion of fungicide mixtures. Combining this compound with fungicides that have different modes of action, such as strobilurins (e.g., azoxystrobin, pyraoxystrobin) or other classes of fungicides, can delay the development of resistance. europa.eufrontiersin.org Research into the synergistic effects of these combinations is ongoing. europa.eu
Furthermore, the implementation of Integrated Pest Management (IPM) strategies is crucial. epa.govresearchgate.net This includes rotating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, using cultural practices such as crop rotation and resistant varieties, and adhering to recommended application rates and timings to minimize selection pressure. epa.govresearchgate.netnih.gov Future research will aim to develop more sophisticated resistance monitoring programs to detect resistant fungal populations early, allowing for timely adjustments to management strategies. frac.info
In-depth Environmental Fate Modeling and Prediction
Understanding the environmental fate of this compound is critical for assessing its potential long-term impacts. This involves studying its persistence, mobility, and degradation in soil and water. researchgate.netup.pt Future research will increasingly rely on in-depth environmental fate modeling to predict the behavior of this compound under various environmental conditions. up.ptrsc.org
Models such as PEARL, MACRO, and PRZM are used to simulate pesticide leaching and movement in soil. cirad.frfrontiersin.org These models incorporate key parameters like degradation rates (DT50), soil sorption coefficients (Koc), and the influence of environmental factors like temperature and moisture. europa.eufao.org Future research will focus on obtaining more precise input data for this compound to improve the accuracy of these models. This includes detailed studies on its hydrolysis and photolysis in water and on soil surfaces, as these are important degradation pathways. ies-ltd.chnih.gov
Moreover, since this compound is a chiral molecule, research into the stereoselective degradation and mobility of its enantiomers is an important future direction. herts.ac.uk Different enantiomers can have different biological activities and degradation rates, which has implications for environmental risk assessment. mdpi.com Developing models that can predict the environmental fate of individual enantiomers will provide a more accurate picture of this compound's environmental behavior. nih.gov
Applications in Diverse Agricultural Systems
This compound has demonstrated efficacy against a range of fungal pathogens in various crops, including rice, wheat, cucumbers, and apples. google.comnih.gov A key area for future research is the expansion and optimization of its use in diverse agricultural systems, including horticulture and viticulture. frontiersin.org
Research is being conducted on the application of this compound to control diseases like rice false smut, where its combination with soil amendments like calcined lime has shown promise in enhancing disease suppression. dntb.gov.uagoogleapis.com Studies comparing the systemic activity of this compound with other DMI fungicides have highlighted its prominent vapor-phase and translaminar activity, which are advantageous in certain cropping systems. nih.gov
Future research will likely explore the integration of this compound into specific IPM programs for a wider variety of crops. This includes determining optimal application timings, exploring its efficacy against a broader range of pathogens, and evaluating its compatibility with biological control agents. researchgate.netbiorxiv.org The goal is to develop sustainable and effective disease management programs that leverage the unique properties of this compound while minimizing environmental impact.
Bioanalytical Advancements for Trace Analysis
The ability to detect and quantify trace levels of this compound and its metabolites in food and environmental samples is essential for regulatory monitoring and risk assessment. researchgate.net Significant advancements have been made in analytical techniques, and future research will continue to push the boundaries of sensitivity and specificity. semanticscholar.org
A notable development has been the use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for the enantioselective determination of this compound in various food products. nih.gov This method allows for the separate analysis of the (R)- and (S)-enantiomers, which is crucial for understanding their respective fates and toxicities. nih.gov
Future bioanalytical research will likely focus on the development of even more rapid, sensitive, and cost-effective methods. This could include the advancement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for pesticide residue analysis. researchgate.net The development of novel sample preparation techniques and the application of advanced instrumentation, such as high-resolution mass spectrometry, will enable the detection of this compound at even lower concentrations. researchgate.netnist.gov Furthermore, the development of biosensors and other rapid screening technologies could provide on-site detection capabilities, facilitating timely decision-making in food safety and environmental monitoring. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azoxystrobin |
| Fluoxastrobin |
| Pyraoxystrobin |
| Carbendazim |
| Copper |
| Sulfur |
| Glyphosate |
| Imidacloprid |
| Thiram |
| Difenoconazole (B1670550) |
| Propiconazole |
| Tebuconazole |
| Myclobutanil |
| Fenbuconazole |
| Metalaxyl (B1676325) |
| Pyraclostrobin |
| Prochloraz |
Q & A
Q. What are the established synthetic pathways for Simeconazole, and how can researchers ensure reproducibility?
this compound is synthesized via a multi-step reaction involving α-chloro-4-fluoroacetophenone, 1,2,4-triazole, trimethylsulfonyl iodide, and chlorotrimethylsilane. Key steps include dechlorination, methyl cycloaddition, epoxide hydrolysis, and Wittig reactions . To ensure reproducibility:
Q. How does this compound inhibit fungal growth at the molecular level?
this compound targets fungal cytochrome P450-dependent 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. This leads to cell membrane destabilization. Methodological validation includes:
Q. What standardized protocols exist for evaluating this compound’s efficacy in agricultural settings?
Follow the OECD Guidelines for Pesticide Efficacy Testing:
- Conduct field trials with controlled variables (e.g., application rate, environmental conditions).
- Measure disease severity indices (e.g., percent leaf area affected) and compare with untreated controls.
- Include pH-adjusted formulations to assess stability under varying soil conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across different studies?
Discrepancies often arise from variations in experimental design. Mitigation strategies include:
- Meta-analysis : Pool data from peer-reviewed studies using standardized inclusion criteria (e.g., EC₅₀ ranges, pathogen strains) .
- Sensitivity analysis : Test the compound against isogenic fungal strains to isolate resistance mechanisms .
- Statistical rigor : Report confidence intervals and p-values for bioactivity metrics to quantify uncertainty .
Q. What advanced analytical methods are recommended for quantifying this compound residues in environmental samples?
Use hyphenated techniques for high sensitivity and specificity:
- LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and monitor transitions for this compound (m/z 293.42 → 123.1) .
- GC-ECD : Validate recovery rates in soil/water matrices using internal standards (e.g., deuterated analogs) .
- Degradation studies : Employ QSAR models to predict metabolite toxicity .
Q. How should researchers design experiments to assess this compound’s non-target organism toxicity?
Adopt a tiered risk-assessment framework:
- Tier 1 : Acute toxicity assays on model organisms (e.g., Daphnia magna, Apis mellifera) under OECD Guidelines .
- Tier 2 : Chronic exposure studies to evaluate sublethal effects (e.g., reproductive impairment, enzymatic disruption) .
- Tier 3 : Field mesocosm trials to simulate real-world ecological interactions .
Q. What computational approaches are effective for optimizing this compound’s structure-activity relationship (SAR)?
Combine molecular docking and dynamics simulations:
- Dock this compound into CYP51 crystal structures (PDB ID: 1EA1) to identify critical binding residues.
- Calculate binding free energies (ΔG) using MM-PBSA/GBSA methods.
- Validate predictions with site-directed mutagenesis of fungal CYP51 .
Methodological Best Practices
- Data Reporting : Adhere to Pharmaceutical Research Instructions for numerical precision (e.g., report means ± SD to one decimal beyond instrument precision) .
- Ethical Compliance : Obtain institutional approval for studies involving biological agents or environmental sampling .
- Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
